molecular formula C9H10O2 B13687093 2-Methyl-1-(5-methyl-2-furyl)-2-propenone

2-Methyl-1-(5-methyl-2-furyl)-2-propenone

Cat. No.: B13687093
M. Wt: 150.17 g/mol
InChI Key: MXDVZRFAEBQRHV-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-methyl-2-furyl)-2-propenone is an organic compound with the molecular formula C9H10O2 It is a member of the furan family, characterized by a furan ring substituted with a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone typically involves the reaction of 5-methylfurfural with acetone in the presence of a base. The reaction proceeds via an aldol condensation mechanism, where the base deprotonates the acetone, forming an enolate ion that subsequently attacks the carbonyl group of 5-methylfurfural. The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the aldol condensation reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(5-methyl-2-furyl)-2-propenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(5-methyl-2-furyl)-2-propenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(5-methyl-2-furyl)-2-propenone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s furan ring and propenone group are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(5-methyl-2-furyl)-2-propenone is unique due to its propenone group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry and potential pharmaceutical applications .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-methyl-1-(5-methylfuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H10O2/c1-6(2)9(10)8-5-4-7(3)11-8/h4-5H,1H2,2-3H3

InChI Key

MXDVZRFAEBQRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(=C)C

Origin of Product

United States

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